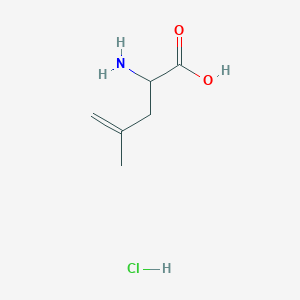

2-Amino-4-methylpent-4-enoic acid hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Amino-4-methylpent-4-enoic acid hcl” is an organic compound with the molecular formula C6H12ClNO2. It is used in organic synthesis and as a pharmaceutical intermediate . It is also used as a flavoring agent in foods and cosmetics .

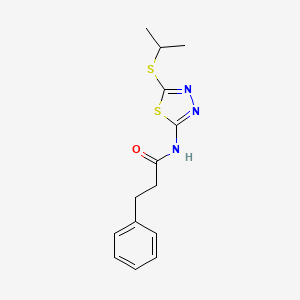

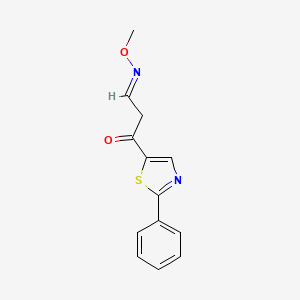

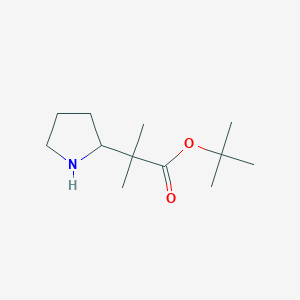

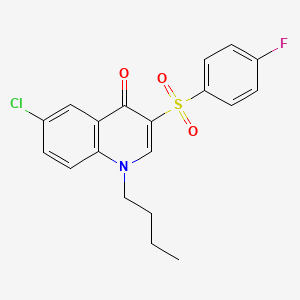

Molecular Structure Analysis

The molecular structure of “2-Amino-4-methylpent-4-enoic acid hcl” consists of 6 carbon atoms, 12 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom. The InChI code for this compound is1S/C6H11NO2/c1-4(2)3-5(7)6(8)9/h5H,1,3,7H2,2H3,(H,8,9) . Physical And Chemical Properties Analysis

“2-Amino-4-methylpent-4-enoic acid hcl” is a powder that is stored at room temperature . It has a molecular weight of 129.16 . More specific physical and chemical properties such as solubility, density, and refractive index might be available in specialized chemical databases .Scientific Research Applications

Organic Synthesis

2-Amino-4-methylpent-4-enoic acid HCl finds applications in organic synthesis. As an intermediate in chemical reactions, it contributes to the construction of more complex molecules. Organic chemists utilize it to create novel compounds, study reaction mechanisms, and develop new synthetic routes. Its unique structure and reactivity make it valuable for designing functional materials and pharmaceuticals .

Pharmaceutical Research

Given its potential as a building block in organic synthesis, researchers explore 2-Amino-4-methylpent-4-enoic acid HCl for pharmaceutical applications. It may serve as a precursor for drug candidates or contribute to the synthesis of bioactive molecules. Investigating its pharmacological properties, toxicity, and metabolic pathways is essential for drug development .

Peptide Chemistry

Peptides play a crucial role in biological processes, including signaling, enzyme activity, and immune responses. Researchers study 2-Amino-4-methylpent-4-enoic acid HCl in peptide chemistry, examining its incorporation into peptide sequences. Understanding its interactions with other amino acids and its impact on peptide conformation aids in designing bioactive peptides .

NMR Studies

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into molecular structures and dynamics. Researchers use 2-Amino-4-methylpent-4-enoic acid HCl in NMR experiments to analyze its chemical shifts, coupling constants, and spatial arrangements. These data contribute to elucidating its behavior in solution and its interactions with other molecules .

Other Potential Applications

While the above areas highlight key applications, 2-Amino-4-methylpent-4-enoic acid HCl may have additional uses. Researchers continuously explore its properties, seeking novel applications in fields such as materials science, catalysis, and biochemistry.

Mechanism of Action

Safety and Hazards

“2-Amino-4-methylpent-4-enoic acid hcl” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

2-amino-4-methylpent-4-enoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-4(2)3-5(7)6(8)9;/h5H,1,3,7H2,2H3,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAYGGUJJJIWVAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-methylpent-4-enoic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2795162.png)

![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2795164.png)

![3,4-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2795168.png)

![3-(4-chlorophenyl)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2795171.png)

![1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2795172.png)

![2-[2-[5-(Trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyridine-3-carbonitrile](/img/structure/B2795174.png)